

# Application Notes & Protocols: High-Throughput Screening of Azetidine Libraries

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *3-(1-methylcyclopropyl)azetidine hydrochloride*

CAS No.: 2567496-77-7

Cat. No.: B2419808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Rising Prominence of Azetidines in Drug Discovery

In the field of medicinal chemistry, the search for novel molecular scaffolds that provide ideal pharmacological and physicochemical properties is a constant endeavor. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has distinguished itself as a "privileged" structure in modern drug design.<sup>[1][2]</sup> Its distinctive constrained geometry, positioned between the highly strained aziridine and the more flexible pyrrolidine, offers precise control over the spatial arrangement of substituents.<sup>[1][3]</sup> This conformational rigidity can significantly enhance binding affinity to biological targets by reducing the entropic penalty upon binding.<sup>[1]</sup>

Historically, the synthesis of this strained four-membered ring presented considerable challenges, which limited its broad application.<sup>[1]</sup> However, recent breakthroughs in synthetic methodologies have made a wide variety of functionalized azetidines more accessible, unleashing their potential in drug discovery.<sup>[1][2]</sup> Consequently, the azetidine motif is now a key component in several FDA-approved drugs, such as baricitinib and cobimetinib, and numerous clinical candidates across therapeutic areas like oncology, central nervous system (CNS) disorders, and inflammatory diseases.<sup>[1][2]</sup> The incorporation of an azetidine scaffold can

improve critical drug-like properties, including metabolic stability, aqueous solubility, and receptor selectivity.[2][4]

Given the growing interest in azetidine-based compound libraries, robust and efficient high-throughput screening (HTS) methodologies are essential to unlock their full therapeutic potential. This guide provides a detailed overview of HTS strategies, key assay technologies, and step-by-step protocols tailored for the successful screening of azetidine libraries.

## Part 1: The HTS Workflow for Azetidine Libraries

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate "hit" compounds from a large library, while systematically eliminating false positives.[5][6] The workflow must be meticulously planned, from initial assay development to downstream hit confirmation.



[Click to download full resolution via product page](#)

Caption: General High-Throughput Screening (HTS) workflow.

## Part 2: Selecting the Right Assay Technology

The choice of assay technology is paramount and depends entirely on the biological target. Azetidine libraries, like other small molecule collections, can be interrogated using a wide array of biochemical and cell-based assays.<sup>[7][8]</sup>

### Biochemical (Target-Based) Assays

Biochemical assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.<sup>[7][9]</sup> They are valued for their simplicity, reproducibility, and direct measurement of target engagement.<sup>[8]</sup>

Table 1: Comparison of Common Biochemical HTS Technologies

| Assay Technology               | Principle                                                                                                                                  | Advantages                                                                                                  | Disadvantages                                                                                                      |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled tracer upon binding to a larger protein.[10]                           | Homogeneous ("mix-and-read"), robust, low interference, well-suited for binding studies.[11][12]            | Requires a suitable fluorescent probe; may be challenging for very large targets or low-affinity interactions.[13] |
| TR-FRET                        | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (lanthanide) and acceptor fluorophore upon molecular interaction.[14] | High sensitivity, low background, homogeneous, robust against compound autofluorescence.[13][15]            | Requires specific labeling of interacting partners; potential for steric hindrance from labels.                    |
| AlphaScreen®/AlphaLISA®        | Proximity-based assay where singlet oxygen travels from a "Donor" to an "Acceptor" bead, generating a chemiluminescent signal.[16][17]     | Highly sensitive, large signal window, versatile for various target classes (PPIs, enzymes, GPCRs).[17][18] | Sensitive to light; some compounds can interfere with the singlet oxygen chemistry.                                |
| Luminescence-Based             | Measures light production from an enzymatic reaction (e.g., luciferase, kinase activity via ATP depletion).[19]                            | High sensitivity, wide dynamic range, physiologically relevant (e.g., ATP measurement).[20]                 | Enzyme inhibition by compounds can lead to false positives; colorimetric compounds can interfere.                  |

## Cell-Based (Phenotypic) Assays

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[19][20] They are indispensable for understanding cellular uptake,

toxicity, and impact on signaling pathways.[19][21] More than half of all HTS campaigns now utilize cell-based formats.[20][22]

Table 2: Comparison of Common Cell-Based HTS Technologies

| Assay Technology               | Principle                                                                                                                                 | Advantages                                                                                                       | Disadvantages                                                                                   |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Reporter Gene Assays           | Measures the expression of a reporter gene (e.g., luciferase, $\beta$ -galactosidase) linked to a specific signaling pathway.[20]         | High sensitivity, easily quantifiable, can be multiplexed.                                                       | Indirect measure of target engagement; potential for off-target effects on the reporter system. |
| Cell Viability/Toxicity Assays | Measures metabolic activity (e.g., ATP levels with CellTiter-Glo®) or membrane integrity as a proxy for cell health.[19]                  | Simple, robust, critical for flagging cytotoxic compounds early.[5]                                              | Does not provide information on the mechanism of action.                                        |
| High-Content Screening (HCS)   | Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., protein localization, cell morphology).[23][24] | Provides rich, multi-parametric data; powerful for phenotypic screening and mechanism-of-action studies.[25][26] | Lower throughput than plate-reader assays; complex data analysis.[27]                           |

## Part 3: Assay Validation and Quality Control

Before embarking on a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[28][29]

### The Z'-Factor: A Critical Metric for Assay Quality

The Z'-factor (Z-prime) is the gold-standard statistical parameter for quantifying the quality of an HTS assay.[30] It incorporates both the dynamic range (signal window) and data variation of the positive and negative controls.[31][32]

Formula:  $Z' = 1 - (3 * (\sigma_p + \sigma_n)) / |\mu_p - \mu_n|$

Where:

- $\mu_p$  and  $\sigma_p$  are the mean and standard deviation of the positive control.
- $\mu_n$  and  $\sigma_n$  are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values:[33][34]

- $Z' \geq 0.5$ : An excellent assay, suitable for HTS.
- $0 < Z' < 0.5$ : A marginal assay that may require optimization.
- $Z' < 0$ : The assay is not suitable for screening.

An assay is considered validated when it consistently produces a Z'-factor of  $\geq 0.5$  under screening conditions, including the final concentration of DMSO (the solvent for library compounds).[28]

## Part 4: Detailed Protocols

The following protocols provide step-by-step methodologies for common HTS assays applicable to azetidine libraries.

### Protocol 1: Biochemical Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction

This protocol describes a competitive binding assay to identify azetidine compounds that disrupt the interaction between a target protein and a known fluorescently labeled ligand (tracer).

Principle: A small fluorescent tracer rotates rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its rotation slows dramatically, increasing the

polarization.[10][35] Unlabeled compounds from the azetidine library that bind to the protein will displace the tracer, causing a decrease in polarization.[11]

#### Materials:

- Target Protein (purified)
- Fluorescent Tracer (specific for the target)
- Assay Buffer (e.g., PBS, 0.01% Tween-20, pH 7.4)
- Azetidine Compound Library (e.g., 10 mM in DMSO)
- Positive Control (unlabeled ligand known to bind the target)
- Negative Control (DMSO)
- 384-well, low-volume, black assay plates
- Microplate reader with FP capabilities (e.g., equipped with parallel and perpendicular emission filters)[36]

#### Procedure:

- Reagent Preparation:
  - Prepare a 2X solution of the Target Protein in Assay Buffer.
  - Prepare a 2X solution of the Fluorescent Tracer in Assay Buffer. (Concentration should be at or below the  $K_d$  for the interaction to ensure assay sensitivity).
  - Dilute the Azetidine Library, Positive Control, and Negative Control (DMSO) to an intermediate concentration (e.g., 200  $\mu$ M in Assay Buffer) for a final assay concentration of 10  $\mu$ M.
- Compound Dispensing:

- Using an automated liquid handler, dispense 5  $\mu\text{L}$  of the diluted compounds, positive controls, and negative controls into the wells of the 384-well plate.
- Target Protein Addition:
  - Dispense 10  $\mu\text{L}$  of the 2X Target Protein solution to all wells.
  - For control wells to measure the polarization of the free tracer, add 10  $\mu\text{L}$  of Assay Buffer instead.
- Incubation:
  - Gently mix the plate on a plate shaker for 1 minute.
  - Incubate for 30 minutes at room temperature, protected from light.
- Tracer Addition & Final Incubation:
  - Dispense 10  $\mu\text{L}$  of the 2X Fluorescent Tracer solution to all wells. The final volume is 25  $\mu\text{L}$ .
  - Gently mix the plate on a plate shaker for 1 minute.
  - Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Data Acquisition:
  - Read the plate on a microplate reader using the appropriate excitation and emission wavelengths for the tracer.
  - Measure both parallel ( $I_{\parallel}$ ) and perpendicular ( $I_{\perp}$ ) fluorescence intensity.
  - The instrument software will calculate the polarization (P) or anisotropy (A) values. Polarization is typically reported in milli-polarization units (mP).

Data Analysis:

- Calculate the Z'-factor using the positive (e.g., unlabeled ligand) and negative (DMSO) control wells.
- Identify "hits" as wells where the mP value is significantly lower than the negative control wells (e.g., >3 standard deviations below the mean of the negative controls).

## Protocol 2: Cell-Based TR-FRET Assay for GPCR Signaling (cAMP)

This protocol outlines a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels in response to Gs or Gi-coupled GPCR activation, a common target class for azetidine libraries.[37]

Principle: This assay quantifies cAMP produced by cells.[15] Endogenous cAMP produced by the cells competes with a biotin-cAMP tracer for binding to an anti-cAMP antibody conjugated to an acceptor fluorophore (e.g., XL665). A donor fluorophore (e.g., Europium cryptate) is brought into proximity via streptavidin, enabling TR-FRET.[17][38] High cellular cAMP leads to low TR-FRET signal, and vice versa.[37]

Materials:

- HEK293 cells stably expressing the target GPCR.
- Cell Culture Medium (e.g., DMEM, 10% FBS).
- Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
- Azetidine Compound Library (in DMSO).
- GPCR Agonist (for antagonist screening) or Forskolin (positive control for Gs).
- TR-FRET cAMP Detection Kit (containing lysis buffer, biotin-cAMP tracer, and antibody-fluorophore conjugates).
- White, low-volume 384-well assay plates.
- TR-FRET-capable microplate reader.

Procedure:

- Cell Plating:
  - Harvest and count the cells.
  - Seed 5,000 cells per well in 10  $\mu$ L of culture medium into the 384-well plate.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Compound/Agonist Addition:
  - Prepare serial dilutions of the azetidine library compounds and controls in Stimulation Buffer.
  - For an antagonist screen: Add 5  $\mu$ L of the compound dilutions to the cells. Incubate for 15 minutes at room temperature. Then, add 5  $\mu$ L of a 4X EC80 concentration of the known GPCR agonist.
  - For an agonist screen: Add 5  $\mu$ L of the compound dilutions to the cells.
  - Incubate the plate for 30 minutes at room temperature.
- Cell Lysis and Reagent Addition:
  - Prepare the TR-FRET detection reagents in lysis buffer according to the manufacturer's instructions. This typically involves mixing the biotin-cAMP tracer with the acceptor-conjugated antibody, and the donor fluorophore separately.
  - Add 5  $\mu$ L of the acceptor mix to each well.
  - Add 5  $\mu$ L of the donor mix to each well. The final volume is 25  $\mu$ L.
- Incubation:
  - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:

- Read the plate on a TR-FRET-capable reader.
- Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (typically 60  $\mu$ s) following excitation (e.g., 337 nm).[14]
- Calculate the ratiometric signal (Acceptor/Donor \* 10,000).

#### Data Analysis:

- Calculate the Z'-factor using appropriate positive (e.g., max agonist stimulation) and negative (basal) controls.
- Normalize the data and fit dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values for the hit compounds.

## Conclusion

The unique structural and physicochemical properties of the azetidine scaffold make it an increasingly valuable asset in modern drug discovery.[2][3] The success of screening campaigns targeting azetidine libraries hinges on the selection of appropriate, robust, and well-validated HTS assays. By leveraging advanced HTS technologies like Fluorescence Polarization and TR-FRET, in both biochemical and cell-based formats, researchers can efficiently identify and characterize novel modulators of a wide range of biological targets. The protocols and principles outlined in this guide provide a comprehensive framework for designing and executing effective screening strategies, ultimately accelerating the journey from hit identification to lead optimization.

## References

- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Zhang, X., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
- PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 3-(2,4,5-Trichlorophenoxy)azetidine Analogs.

- Singh, S., et al. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PMC.
- An, F. & Li, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- ICE Bioscience. (n.d.). FRET and TR-FRET Assays.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- IDEX Health & Science. (n.d.). Fluorescence Polarization in Life Sciences- Semrock White Paper.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Aragen. (n.d.). High-Content Screening: Accelerating Smarter Drug Discovery Decisions.
- Wikipedia. (n.d.). High-content screening.
- Springer. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- PubMed. (2010). Cell-based assays for high-throughput screening.
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
- Structural Genomics Consortium. (2015). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PMC.
- BMG LABTECH. (n.d.). AlphaScreen.
- BIT 479/579. (n.d.). Z-factors.
- Anonymous Source. (2025). From S/B to Z': A Better Way to Measure Assay Quality in High-Throughput Screening.
- BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- Poly-Dtech. (n.d.). TR-FRET Assay Principle.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC.
- Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications.
- Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Wikipedia. (n.d.). Z-factor.

- SelectScience. (n.d.). High-content screening in drug discovery.
- Nuvisan. (n.d.). HTS assay development.
- RxPlora. (2024). What is Z' (read Z-factor)?.
- NCBI Bookshelf. (2012). HTS Assay Validation.
- ResearchGate. (n.d.). Schematic of the HTRF TR-FRET assay principle.
- Srinivasan, R. S., et al. (2011). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Scilit.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Revvity. (n.d.). AlphaScreen™ cAMP User Manual and Assay Development Guide.
- Wikipedia. (n.d.). High-throughput screening.
- Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation.
- High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS.
- Broad Institute. (2025). Small Molecule Hit Identification and Validation.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Evotec. (n.d.). Biochemical Assay Services.
- PubMed. (2012). HTS Assay Validation.
- Jung, D., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
- PMC. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
- Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine \[enamine.net\]](https://www.enamine.net)

- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. How Are Biochemical Assays Used in High-Throughput Screening? \[synapse.patsnap.com\]](https://synapse.patsnap.com)
- [8. Biochemical assays in drug discovery and development - Celtarys \[celtarys.com\]](https://celtarys.com)
- [9. Biochemical Assays | Evotec \[evotec.com\]](https://evotec.com)
- [10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. bellbrooklabs.com \[bellbrooklabs.com\]](https://bellbrooklabs.com)
- [13. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience \[en.ice-biosci.com\]](https://en.ice-biosci.com)
- [15. sinobiological.com \[sinobiological.com\]](https://sinobiological.com)
- [16. bmglabtech.com \[bmglabtech.com\]](https://bmglabtech.com)
- [17. The Use of AlphaScreen Technology in HTS: Current Status - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. marinbio.com \[marinbio.com\]](https://marinbio.com)
- [20. lifescienceglobal.com \[lifescienceglobal.com\]](https://lifescienceglobal.com)
- [21. bmglabtech.com \[bmglabtech.com\]](https://bmglabtech.com)
- [22. Cell-based assays for high-throughput screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [23. High-Content Screening: Accelerating Smarter Drug Discovery Decisions - Aragen Life Sciences \[aragen.com\]](https://aragen.com)
- [24. High-content screening - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [25. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [26. selectscience.net \[selectscience.net\]](https://selectscience.net)
- [27. alitheagenomics.com \[alitheagenomics.com\]](https://alitheagenomics.com)

- [28. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [29. HTS Assay Validation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [30. Z-factors – BIT 479/579 High-throughput Discovery \[htds.wordpress.ncsu.edu\]](#)
- [31. bellbrooklabs.com \[bellbrooklabs.com\]](#)
- [32. Z-factor - Wikipedia \[en.wikipedia.org\]](#)
- [33. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad \[graphpad.com\]](#)
- [34. What is Z' \(read Z-factor\)? - RxPlora \[rxplora.com\]](#)
- [35. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [36. Fluorescence Polarization in Life Sciences- Semrock White Paper \[idex-hs.com\]](#)
- [37. resources.revvity.com \[resources.revvity.com\]](#)
- [38. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[Application Notes & Protocols: High-Throughput Screening of Azetidine Libraries\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2419808#high-throughput-screening-methods-for-azetidine-libraries\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)